2-{5-[1-(4-fluorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine
Description
Properties
IUPAC Name |
(4-fluorophenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O2/c17-12-4-2-10(3-5-12)16(23)22-8-11(9-22)15-20-14(21-24-15)13-18-6-1-7-19-13/h1-7,11H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPILKZLHQVKPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[1-(4-fluorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2) as a catalyst.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate Lewis acid catalyst.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide intermediate with a nitrile under acidic conditions.
Coupling with Pyrimidine: The final step involves coupling the oxadiazole intermediate with a pyrimidine derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{5-[1-(4-fluorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides, thioethers, or other substituted derivatives.
Scientific Research Applications
2-{5-[1-(4-fluorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{5-[1-(4-fluorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.
Interacting with DNA: Intercalating into DNA and disrupting replication and transcription.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl Group
A key structural analog is 2-(5-{1-[2-(Trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine (CAS: 1327529-06-5), which replaces the 4-fluorobenzoyl group with a 2-(trifluoromethyl)benzoyl substituent. This substitution increases molecular weight (375.30 g/mol vs. ~355 g/mol for the fluorinated analog) and alters electronic properties due to the electron-withdrawing trifluoromethyl group. The trifluoromethyl derivative may exhibit enhanced metabolic resistance but reduced solubility in polar solvents compared to the fluorine-substituted compound .
Table 1: Substituent Effects on Key Properties
| Compound | Substituent | Molecular Weight (g/mol) | Key Functional Impact |
|---|---|---|---|
| Target Compound | 4-Fluorobenzoyl | ~355 | Moderate lipophilicity, metabolic stability |
| Trifluoromethyl Analog (CAS:1327529-06-5) | 2-(Trifluoromethyl)benzoyl | 375.30 | Higher lipophilicity, enhanced steric bulk |
Core Heterocycle Modifications
Compounds such as 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (from Biopharmacule’s catalog) retain the 1,2,4-oxadiazole moiety but replace the pyrimidine-azetidine system with a benzoic acid group.
Research Findings and Implications
- Bioactivity : Fluorine and trifluoromethyl substitutions are associated with improved binding to enzymes like kinases or proteases, though steric hindrance from the trifluoromethyl group may reduce affinity in some cases .
- Stability : The azetidine ring in the target compound confers conformational stability, a feature absent in simpler oxadiazole derivatives like those in Biopharmacule’s catalog .
- Synthetic Challenges : The trifluoromethyl analog’s synthesis requires precise control of reaction conditions to avoid byproducts, whereas the fluorine-substituted compound benefits from milder protocols .
Biological Activity
The compound 2-{5-[1-(4-fluorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 415.4 g/mol. The structural complexity of this compound contributes to its diverse biological activities.
Biological Activity Overview
Research has indicated that compounds containing the oxadiazole and pyrimidine moieties exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The specific biological activity of this compound has been explored in various studies.
The compound appears to act primarily through modulation of neurotransmitter systems and receptor interactions. For instance, it has been evaluated as a potential 5-HT_4 receptor partial agonist , which is significant in the treatment of cognitive deficits associated with Alzheimer's disease. This interaction suggests a role in enhancing cognitive function by increasing levels of neuroprotective factors such as soluble amyloid precursor protein alpha .
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the efficacy of related oxadiazole derivatives in various models:
- Cognitive Deficits : A study demonstrated that a similar oxadiazole derivative improved cognitive performance in animal models by acting on the serotonin system, suggesting that this compound may have similar effects .
- Epilepsy Model : Another research effort focused on the neuroprotective effects of oxadiazole derivatives in pentylenetetrazole-induced seizure models. The findings indicated significant neurochemical alterations that could be beneficial for developing new antiepileptic drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
